

YL-109: A Novel Antitumor Agent Targeting Breast Cancer Progression and Metastasis

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Compound of Interest		
Compound Name:	YL-109	
Cat. No.:	B1684375	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract

YL-109, with the IUPAC name 4-(benzo[d]thiazol-2-yl)-2-methoxyphenol, is a promising small molecule inhibitor of breast cancer cell growth and invasiveness.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of YL-109. It details the compound's mechanism of action, which involves the induction of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] This guide includes a compilation of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the underlying signaling pathway to facilitate further research and development of YL-109 as a potential therapeutic agent.

Chemical Structure and Properties

YL-109 is a benzothiazole derivative with the chemical formula C14H11NO2S.[1][3] Its structure is characterized by a benzothiazole ring linked to a 2-methoxyphenol group. The key physicochemical properties of **YL-109** are summarized in the table below.



Property	Value	Reference
IUPAC Name	4-(benzo[d]thiazol-2-yl)-2- methoxyphenol	[1]
CAS Number	36341-25-0	[1][3]
Molecular Formula	C14H11NO2S	[1][3]
Molecular Weight	257.31 g/mol	[1][3]
SMILES	COC1=CC(C2=NC3=CC=CC= C3S2)=CC=C1O	[1]
Appearance	Solid	[4]
Solubility	Soluble in DMSO	[4]
Storage	-20°C for long-term storage	[3]

Biological Activity and Mechanism of Action

YL-109 has demonstrated significant antitumor activity, particularly in breast cancer models. It effectively inhibits cell proliferation, motility, and invasiveness in both hormone receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.[3]

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo efficacy data for **YL-109**.



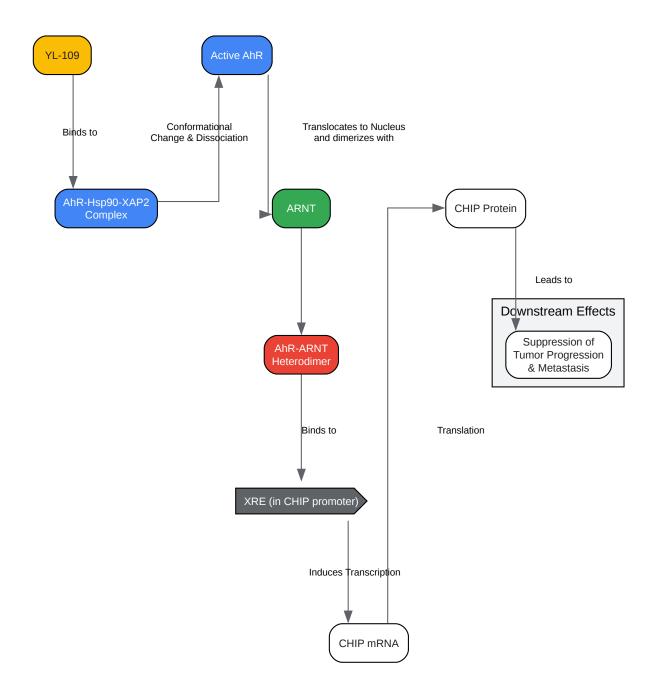
Assay	Cell Line / Model	Result	Reference
Cell Proliferation (IC50)	MCF-7	85.8 nM (96 h)	[3]
MDA-MB-231	4.02 μM (96 h)	[3]	
In Vivo Tumor Growth	MCF-7 Xenograft	Significant suppression of tumor growth (15 mg/kg, s.c. every 2 days)	[3]
MDA-MB-231 Xenograft	Significant suppression of tumor growth (15 mg/kg, s.c. every 2 days)	[3]	
In Vivo Metastasis	MDA-MB-231 Xenograft	Significant reduction in lung metastasis (15 mg/kg, s.c. every 2 days)	[3]

Signaling Pathway: AhR-Mediated CHIP Induction

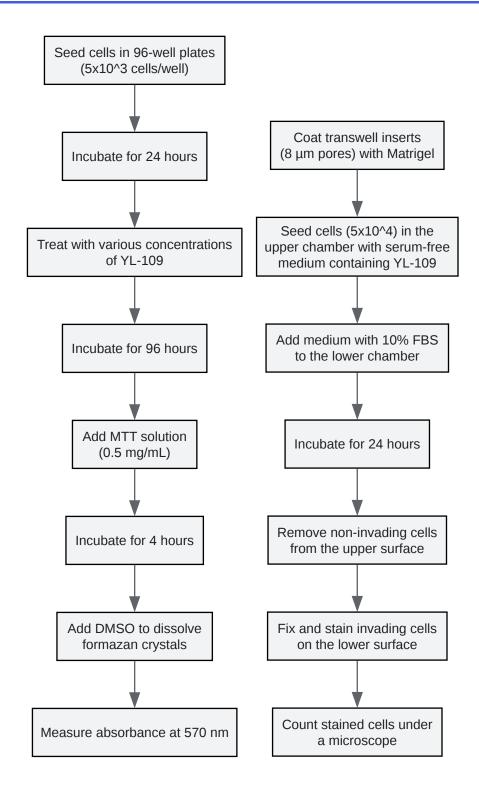
The primary mechanism of action of **YL-109** is the induction of the E3 ubiquitin ligase CHIP. **YL-109** acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that is typically involved in xenobiotic metabolism.[1][3] Upon binding of **YL-109**, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter region of target genes, including the gene encoding CHIP (STUB1), leading to increased transcription and protein expression of CHIP.[5]

The induced CHIP protein, in turn, is known to promote the degradation of several oncogenic proteins, thereby suppressing tumor progression and metastatic potential.









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